4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
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Overview
Description
4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide: is a complex organic compound belonging to the class of chromeno[4,3-b]pyridin-2-yl derivatives[_{{{CITATION{{{_1{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno4,3 .... This compound features a chromeno[4,3-b]pyridine core structure with methyl and benzamide substituents, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions[_{{{CITATION{{{1{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3 ...](https://link.springer.com/article/10.1007/s00044-013-0489-4). One common approach is the condensation of 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl with 4-methylbenzamide under specific reaction conditions, such as the use of a strong base like sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF)[{{{CITATION{{{1{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno4,3 ...[{{{CITATION{{{_2{Overview on developed synthesis procedures of coumarin heterocycles](https://link.springer.com/article/10.1007/s13738-020-01984-1).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods[_{{{CITATION{{{_1{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno4,3 .... This could include optimizing reaction conditions to increase yield and purity, implementing continuous flow chemistry for efficiency, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methyl groups to carboxylic acids or alcohols.
Reduction: : Reduction of the oxo group to a hydroxyl group.
Substitution: : Replacement of the benzamide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : 4-methyl-N-(4-carboxy-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide.
Reduction: : 4-methyl-N-(4-hydroxy-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide.
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide: can be compared to other chromeno[4,3-b]pyridin-2-yl derivatives, such as 4-methoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and biological activities.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.
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Properties
IUPAC Name |
4-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-12-7-9-14(10-8-12)20(24)23-17-11-13(2)18-19(22-17)15-5-3-4-6-16(15)26-21(18)25/h3-11H,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGZUHORLSJZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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